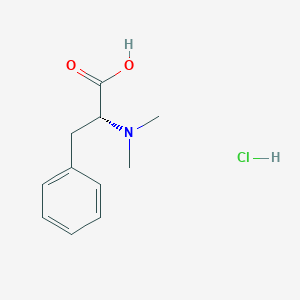

(2R)-2-(Dimethylamino)-3-phenylpropanoic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. They are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group . In the context of “(2R)-2-(Dimethylamino)-3-phenylpropanoic acid;hydrochloride”, it is a hydrochloride salt of an amine-containing compound .

Synthesis Analysis

The synthesis of amines and their derivatives typically involves reactions like nucleophilic substitution, reduction of nitriles, amides, and nitro compounds, and reductive amination of aldehydes and ketones .Molecular Structure Analysis

The molecular structure of amines involves a nitrogen atom with a lone pair of electrons. This makes them basic and able to participate in various chemical reactions .Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation. They can also react with acids to form amine salts .Physical and Chemical Properties Analysis

Amines are generally colorless, but can yellow with age and exposure to air. They often have a strong, unpleasant odor. They can engage in hydrogen bonding, which can affect their physical properties .Applications De Recherche Scientifique

Preparation of Optically Active Compounds

The preparation of optically active compounds, specifically threo-2-amino-3-hydroxy-3-phenylpropanoic acid, involves optical resolution processes. These processes utilize various resolving agents and examine racemic structures for optical resolution by preferential crystallization, aiming to achieve high optical purities. This method showcases the potential of "(2R)-2-(Dimethylamino)-3-phenylpropanoic acid; hydrochloride" in enantiomerically pure compound synthesis, which is crucial in the pharmaceutical industry (Shiraiwa et al., 2003).

Material Science Applications

In material science, the compound is instrumental in creating smart hydrogels through grafting and in situ inclusion strategies. These hydrogels demonstrate exceptional physicochemical properties and recyclability, making them ideal for metal ion removal and cationic dye adsorption. The strategic inclusion of certain moieties, like acrylamido sulfonic acid-based monomers, within these hydrogels underscores the compound's versatility in synthesizing materials with tailored adsorption capacities and environmental applications (Singha et al., 2019).

Catalysis and Enantioselective Synthesis

The compound plays a role in catalysis, particularly in the enantioselective addition of diethylzinc to benzaldehyde. This process utilizes polymer-supported amino alcohols derived from the compound, highlighting its application in asymmetric synthesis and the production of chiral intermediates. The effectiveness of these catalytic ligands in synthesizing enantiomerically enriched products illustrates the compound's utility in catalytic processes and the synthesis of optically active alcohols (Vidal-Ferran et al., 1998).

Spectroscopy and Molecular Interaction Studies

Spectroscopic studies reveal the compound's role in understanding intermolecular hydrogen bonding, particularly in dimers formed through hydrogen bonding between amide and carboxylic acid groups. These studies are essential for elucidating the structural and interaction properties of molecular complexes, contributing to our understanding of molecular recognition and self-assembly mechanisms (Wash et al., 1997).

Synthesis of Structurally Diverse Libraries

The compound is used as a starting material in alkylation and ring closure reactions to generate a structurally diverse library of compounds. This application demonstrates its utility in organic synthesis, providing a versatile precursor for the preparation of a wide range of chemically and pharmacologically relevant molecules (Roman, 2013).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2R)-2-(dimethylamino)-3-phenylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-12(2)10(11(13)14)8-9-6-4-3-5-7-9;/h3-7,10H,8H2,1-2H3,(H,13,14);1H/t10-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXIWINXJPURJN-HNCPQSOCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CC1=CC=CC=C1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H](CC1=CC=CC=C1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Propane-2-sulfonyl)phenyl]boronic acid](/img/structure/B2759618.png)

![(7-{[(2-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2759619.png)

![N-[4-({3-[(4-bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide](/img/structure/B2759622.png)

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)pivalamide](/img/structure/B2759623.png)

![2-[4-(Methylamino)phenyl]acetic acid hydrochloride](/img/structure/B2759625.png)

![N'-[(1-Thiophen-3-ylcyclopropyl)methyl]-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2759628.png)

![Ethyl 4-[1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carbonyl]piperazine-1-carboxylate](/img/structure/B2759632.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-benzylbenzamide](/img/structure/B2759638.png)